Cas no 16754-80-6 (6-Chloro-7-deazapurine-β-D-riboside)
6-Chloro-7-deazapurine-β-D-riboside Chemical and Physical Properties
Names and Identifiers
-
- 7H-Pyrrolo[2,3-d]pyrimidine,4-chloro-7-b-D-ribofuranosyl-
- 6-Chloro-7-deazapurine-b-D-riboside
- 6-Chloro-7-deazapurine-β-D-riboside
- 6-Chloro-9-(β-D-ribofuranosyl)-7-dezapurine
- NBPP
- 4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
- 6-Chloro-7-deaza-9-(b-D-ribofuranosyl)purine
- 6-Chloro-7-deazapurine riboside
- 6-CHLORO-7-DEAZAPURINE-SS-D-RIBOSIDE
- 6-Chloro-9-(D-ribofuranosyl)-7-deazapurine
- 6-Deamino-6-chlorotubercidin
- 6-deamino-6-chlorotubercidine
- 6-Chloro-9-(beta-D-ribofuranosyl)-7-dezapurine
- NSC 101161
- 6-Chloro-7-deazapurine-9--D-ribofuranose
- 6-Chloro-7-deaza-9-(β-D-ribofuranosyl)purine
- 6-Chloro-7-deazapurine-
- A-D-riboside
- 4-chloro-7-
- A-D-ribofuranosyl-7H-Pyrrolo[2,3-d]pyrimidine
- 6-Chloro-9-(
- A-D-ribofuranosyl)-7-deazapurine
- 4-Chloro-7-(
- A-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
- (2R,3S,5R)-2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- C11H12ClN3O4
- (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-beta-D-ribofuranosyl-
- HY-W054064
- MFCD03425528
- (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 6-Chloro-7-deazapurine- beta -D-riboside
- 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE
- 16754-80-6
- 6-Chloro-7-deazapurine-?-D-riboside
- SCHEMBL1797344
- CS-0047162
- PD165133
- 6-Chloro-7-Deazapurine-alpha-d-riboside
- 4-Chloro-7-.beta.-D-ribofuranosylpyrrolo[2,3-d]-pyrimidine
- (2R,3R,4S,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- AKOS027325953
- 120401-32-3
- AS-39474
- 6-Chloro-7-deazapurine-??-D-riboside
- DA-70298
-
- MDL: MFCD03425528
- Inchi: 1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1
- InChI Key: BFDDOTZWMOKUCD-KCGFPETGSA-N
- SMILES: ClC1=C2C=CN(C2=NC=N1)[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O
Computed Properties
- Exact Mass: 285.05200
- Monoisotopic Mass: 285.0516336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
- XLogP3: 0
Experimental Properties
- Density: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 161-163 ºC (acetone )
- Boiling Point: 591.4°C at 760 mmHg
- Solubility: Slightly soluble (2.4 g/l) (25 º C),
- PSA: 100.63000
- LogP: -0.30380
6-Chloro-7-deazapurine-β-D-riboside Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
6-Chloro-7-deazapurine-β-D-riboside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ145-100mg |
6-Chloro-7-deazapurine-β-D-riboside |
16754-80-6 | 95+% | 100mg |
669CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ145-1g |
6-Chloro-7-deazapurine-β-D-riboside |
16754-80-6 | 95+% | 1g |
1660.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ145-250mg |
6-Chloro-7-deazapurine-β-D-riboside |
16754-80-6 | 95+% | 250mg |
1460CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ145-200mg |
6-Chloro-7-deazapurine-β-D-riboside |
16754-80-6 | 95+% | 200mg |
474.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ145-50mg |
6-Chloro-7-deazapurine-β-D-riboside |
16754-80-6 | 95+% | 50mg |
162.0CNY | 2021-07-18 | |
| Chemenu | CM152431-50g |
(2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
16754-80-6 | 95% | 50g |
$*** | 2023-03-30 | |
| Chemenu | CM152431-100g |
(2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
16754-80-6 | 95% | 100g |
$*** | 2023-03-30 | |
| MedChemExpress | HY-W054064-25mg |
6-Chloro-7-deazapurine-β-D-riboside |
16754-80-6 | 97.13% | 25mg |
¥400 | 2024-04-19 | |
| Ambeed | A342436-100mg |
(2R,3R,4S,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
16754-80-6 | 95% | 100mg |
$21.0 | 2025-02-24 | |
| Ambeed | A342436-250mg |
(2R,3R,4S,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
16754-80-6 | 95% | 250mg |
$44.0 | 2025-02-24 |
6-Chloro-7-deazapurine-β-D-riboside Suppliers
6-Chloro-7-deazapurine-β-D-riboside Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides Pyrrolopyrimidine nucleosides and nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides
Additional information on 6-Chloro-7-deazapurine-β-D-riboside
Recent Advances in the Study of 6-Chloro-7-deazapurine-β-D-riboside (CAS: 16754-80-6)
6-Chloro-7-deazapurine-β-D-riboside (CAS: 16754-80-6) is a nucleoside analog that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in antiviral and anticancer therapies. This compound, characterized by its unique 7-deazapurine scaffold, has been the subject of recent studies aimed at elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this molecule.
Recent studies have focused on the synthesis and structural modification of 6-Chloro-7-deazapurine-β-D-riboside to enhance its bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the introduction of specific functional groups at the 7-position of the deazapurine ring could significantly improve the compound's binding affinity to viral polymerases. This modification not only increased its antiviral activity but also reduced off-target effects, making it a promising candidate for further development.
In addition to its antiviral properties, 6-Chloro-7-deazapurine-β-D-riboside has shown potential as an anticancer agent. Research conducted by a team at the National Cancer Institute revealed that this compound selectively inhibits the proliferation of certain cancer cell lines by interfering with nucleotide metabolism. The study, published in Cancer Research, highlighted the compound's ability to induce apoptosis in leukemia cells while sparing healthy cells, suggesting its potential as a targeted therapy.
Another area of interest is the pharmacokinetic profile of 6-Chloro-7-deazapurine-β-D-riboside. A recent preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results, published in Drug Metabolism and Disposition, indicated that the compound exhibits favorable oral bioavailability and a relatively long half-life, which are critical attributes for its development as a therapeutic agent.
Despite these promising findings, challenges remain in the clinical translation of 6-Chloro-7-deazapurine-β-D-riboside. Issues such as potential toxicity, drug resistance, and the need for optimized delivery systems must be addressed in future studies. Nevertheless, the compound's unique chemical structure and demonstrated biological activities make it a valuable subject for ongoing research in the field of chemical biology and drug discovery.
In conclusion, recent advancements in the study of 6-Chloro-7-deazapurine-β-D-riboside (CAS: 16754-80-6) have highlighted its potential as a versatile therapeutic agent. Continued research efforts are expected to further elucidate its mechanisms of action, optimize its pharmacological properties, and explore its clinical applications. This compound represents a promising avenue for the development of novel antiviral and anticancer therapies.
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